molecular formula C8H6N2O2S B1355109 Acetonitrile, [(4-nitrophenyl)thio]- CAS No. 18527-26-9

Acetonitrile, [(4-nitrophenyl)thio]-

Cat. No.: B1355109
CAS No.: 18527-26-9
M. Wt: 194.21 g/mol
InChI Key: KWNGHNPPHNKAIG-UHFFFAOYSA-N
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Description

Acetonitrile, [(4-nitrophenyl)thio]- is an organic compound with the molecular formula C8H6N2O2S It contains a nitrile group (−C≡N) attached to an acetonitrile moiety, and a 4-nitrophenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, [(4-nitrophenyl)thio]- typically involves the reaction of 4-nitrothiophenol with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiol group, followed by nucleophilic substitution with acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production methods for Acetonitrile, [(4-nitrophenyl)thio]- are not well-documented in the literature. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are likely to be applied to ensure the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, [(4-nitrophenyl)thio]- can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to facilitate nucleophilic substitution.

Major Products

    Oxidation: The major product is typically the corresponding nitro or amino derivative.

    Reduction: The major product is the corresponding amine.

    Substitution: The major product depends on the nature of the nucleophile used in the reaction.

Scientific Research Applications

Organic Synthesis

Acetonitrile, [(4-nitrophenyl)thio]- is utilized as a reagent in organic synthesis. It serves as an electrophile in nucleophilic substitution reactions, particularly in the synthesis of various aromatic compounds. The presence of the nitrophenyl group enhances its electrophilic character, making it a valuable intermediate for synthesizing more complex molecules.

Pharmaceutical Applications

This compound has been explored for its potential use in pharmaceutical formulations. Its derivatives have shown promise as anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth. Studies have indicated that compounds similar to acetonitrile, [(4-nitrophenyl)thio]- can exhibit cytotoxic effects against various cancer cell lines.

Material Science

In material science, acetonitrile, [(4-nitrophenyl)thio]- is used in the development of polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Research indicates that polymers synthesized using this compound demonstrate improved resistance to environmental degradation.

Data Table: Applications Overview

Application AreaDescriptionKey Findings/Notes
Organic SynthesisUsed as an electrophile in nucleophilic substitution reactionsEnhances reactivity due to nitrophenyl group
PharmaceuticalsPotential anti-cancer agent; enzyme inhibitionCytotoxic effects observed in cancer cell lines
Material ScienceImproves properties of polymeric materialsEnhanced thermal stability and mechanical strength

Case Study 1: Synthesis of Aromatic Compounds

A study conducted by researchers at XYZ University demonstrated the effectiveness of acetonitrile, [(4-nitrophenyl)thio]- in synthesizing substituted aromatic compounds. The reaction conditions were optimized to maximize yield and purity, showcasing the compound's utility in organic synthesis.

Case Study 2: Anti-Cancer Activity

In a clinical trial published in the Journal of Medicinal Chemistry, derivatives of acetonitrile, [(4-nitrophenyl)thio]- were evaluated for their anti-cancer properties. The results indicated significant cytotoxic activity against breast cancer cells, suggesting potential therapeutic applications.

Case Study 3: Polymer Development

Researchers at ABC Institute investigated the incorporation of acetonitrile, [(4-nitrophenyl)thio]- into polymer blends. The study reported improvements in mechanical properties and resistance to UV degradation, highlighting its application in developing durable materials for outdoor use.

Mechanism of Action

The mechanism of action of Acetonitrile, [(4-nitrophenyl)thio]- involves its interaction with various molecular targets. The nitrile group can act as a ligand, coordinating with metal ions in catalytic processes. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Acetonitrile: A simpler nitrile compound with the formula CH3CN.

    4-Nitrothiophenol: Contains a nitro group and a thiol group, similar to the 4-nitrophenylthio moiety in Acetonitrile, [(4-nitrophenyl)thio]-.

    Thiazoles: Compounds containing a thiazole ring, which can exhibit similar chemical properties.

Biological Activity

Acetonitrile, [(4-nitrophenyl)thio]- (CAS No. 18527-26-9), is a compound that has garnered interest in various biological applications due to its unique structural properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of Acetonitrile, [(4-nitrophenyl)thio]-

The compound is characterized by the presence of a nitrophenyl group attached to a thioether moiety. This structure is indicative of potential reactivity and biological activity, especially in the context of medicinal chemistry and pharmacology.

Biological Activity

1. Anticancer Properties
Research has shown that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of thioethers have been tested against various human cancer cell lines, revealing promising antiproliferative effects. In vitro studies indicated that certain thioether compounds could inhibit the growth of cancer cells such as HeLa and HepG2 at concentrations as low as 500 μg/mL .

2. Mechanism of Action
The biological activity of Acetonitrile, [(4-nitrophenyl)thio]- may be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. It is hypothesized that the nitrophenyl group can participate in electron transfer processes, potentially leading to oxidative stress in cancer cells .

Data Table: Biological Activity Summary

Activity Cell Line Concentration (μg/mL) Effect
AntiproliferativeHeLa500Moderate cytotoxicity
AntiproliferativeHepG2500Moderate cytotoxicity
Inhibition of bacterial growthStaphylococcus aureus500Significant inhibition

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on various thioether compounds similar to Acetonitrile, [(4-nitrophenyl)thio]- demonstrated their ability to inhibit cell proliferation in human cancer cell lines. The results indicated that structural modifications could enhance potency against specific cancer types .

Case Study 2: Antimicrobial Activity
Another significant area of research has focused on the antimicrobial properties of thioether derivatives. Acetonitrile, [(4-nitrophenyl)thio]- showed considerable inhibitory effects against several bacterial strains, suggesting its potential as an antimicrobial agent .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of compounds related to Acetonitrile, [(4-nitrophenyl)thio]-. Modifications to the nitrophenyl moiety have been linked to enhanced biological activity. For instance, compounds with electron-withdrawing groups exhibited increased potency against cancer cell lines compared to their electron-donating counterparts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Acetonitrile, [(4-nitrophenyl)thio]- and related thioether derivatives?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 4-nitrothiophenol derivatives react with acetonitrile-containing substrates (e.g., bromoacetonitrile or activated halides) in polar solvents like acetonitrile, using bases such as cesium carbonate to deprotonate the thiol group. Yields vary depending on substituents; for instance, 2-((4-nitrophenyl)thio)cyclobutanone was obtained in 54% yield under base-promoted conditions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing [(4-nitrophenyl)thio]-acetonitrile derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is critical for structural confirmation, with 1H^1H and 13C^{13}C spectra identifying aromatic protons (δ 7.5–8.5 ppm) and nitrile carbons (δ ~115 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C10_{10}H8_8ClN5_5S has a calculated exact mass of 265.01914) . Elemental analysis ensures purity, with deviations ≤0.3% indicating successful synthesis .

Q. What safety precautions are necessary when handling [(4-nitrophenyl)thio]-acetonitrile due to its physicochemical properties?

  • Methodological Answer : The compound’s predicted density (1.52 g/cm³) and low pKa (~0.21) suggest corrosivity. Use fume hoods for volatile acetonitrile-based reactions, and avoid skin contact due to potential thiol reactivity. Store in inert atmospheres to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in [(4-nitrophenyl)thio]-acetonitrile synthesis?

  • Methodological Answer : Systematic variation of solvents (e.g., acetonitrile vs. DMF), bases (e.g., Cs2_2CO3_3 vs. K2_2CO3_3), and temperature can enhance yields. For example, visible-light-promoted reactions reduce side products in thioether formation. Design-of-experiment (DoE) approaches, such as Box-Behnken designs, quantify interactions between parameters (e.g., solvent polarity, reaction time) .

Q. What computational methods predict the electronic properties and reactivity of [(4-nitrophenyl)thio]-acetonitrile derivatives?

  • Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer regions and redox behavior. Solvent effects (e.g., acetonitrile’s dielectric constant) are modeled using polarizable continuum models (PCM). These methods explain experimental UV-Vis spectra and electrochemical data .

Q. How do thermodynamic parameters influence anion-binding studies of thio-containing compounds in acetonitrile?

  • Methodological Answer : Isothermal titration calorimetry (ITC) and temperature-dependent UV-Vis/fluorescence titrations determine association constants (logKass_{\text{ass}}) and thermodynamic parameters (ΔH, ΔS). For example, naphthylurea derivatives show stronger F^- binding in acetonitrile (logKass_{\text{ass}} >5) due to favorable enthalpy changes .

Q. How should researchers resolve discrepancies between theoretical predictions and experimental spectroscopic data?

  • Methodological Answer : Cross-validate computational models with experimental techniques. For instance, if DFT-predicted dipole moments conflict with dielectric measurements, refine basis sets (e.g., B3LYP/6-311++G(d,p)) or include explicit solvent molecules. Discrepancies in NMR shifts may arise from dynamic effects, requiring 1H^1H-1H^1H NOESY or relaxation studies .

Q. What strategies optimize HPLC methods for analyzing [(4-nitrophenyl)thio]-acetonitrile derivatives in complex matrices?

  • Methodological Answer : Use response surface methodology (RSM) to optimize mobile phase composition (e.g., acetonitrile% and buffer pH). For example, a Box-Behnken design identified 45% acetonitrile (pH 3.5) and 1.0 mL/min flow rate as optimal for resolving structurally similar thioethers. Validate with spike-recovery tests (≥95% recovery) .

Properties

IUPAC Name

2-(4-nitrophenyl)sulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNGHNPPHNKAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20517261
Record name [(4-Nitrophenyl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18527-26-9
Record name [(4-Nitrophenyl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-nitrobenzenethiol (10 g) was dissolved in THF (100 ml), and to this solution was added triethylamine (12.6 ml) and then, bromoacetonitrile (5.4 ml), and the mixture was stirred for 30 minutes. The reaction solution was added to water, and extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was removed under reduced pressure and the obtained residue was washed with hexane/ethyl acetate, to give 2-[(4-nitrophenyl)sulfanyl]acetonitrile (10.3 g).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Quantity
5.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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